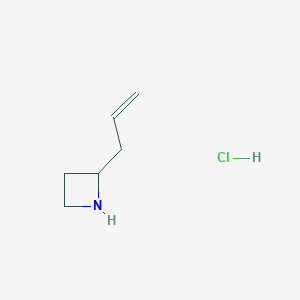
2-(Prop-2-en-1-yl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-en-1-yl)azetidine hydrochloride is a chemical compound with the molecular formula C6H11N·HClThis compound has gained significant attention in scientific research due to its potential therapeutic applications and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)azetidine hydrochloride typically involves the reaction of azetidine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-en-1-yl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Aplicaciones Científicas De Investigación
2-(Prop-2-en-1-yl)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-en-1-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Prop-2-en-1-yl)azetidine hydrochloride include other azetidine derivatives such as:
- 2-(Prop-2-en-1-yl)azetidine
- 2-(Prop-2-en-1-yl)azetidine acetate
- 2-(Prop-2-en-1-yl)azetidine sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and properties, which make it particularly suitable for certain applications in scientific research and industry. Its hydrochloride salt form also enhances its stability and solubility, making it easier to handle and use in various experimental setups .
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
2-prop-2-enylazetidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-6-4-5-7-6;/h2,6-7H,1,3-5H2;1H |
Clave InChI |
KALQPCHYZLCEMZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


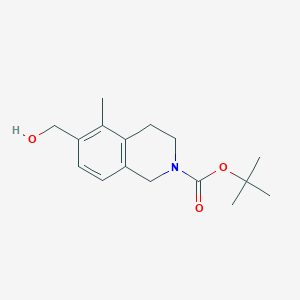
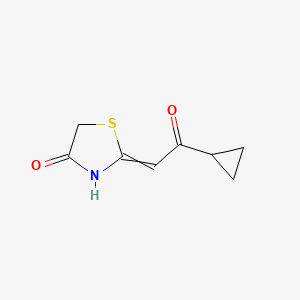
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
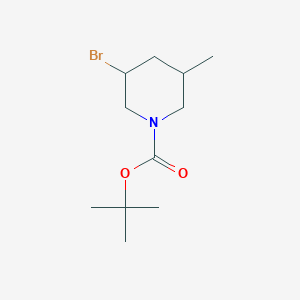
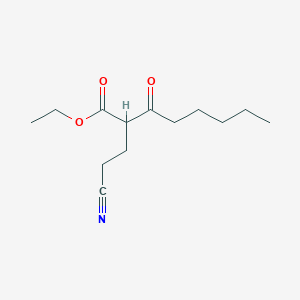
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
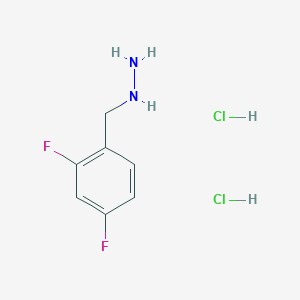
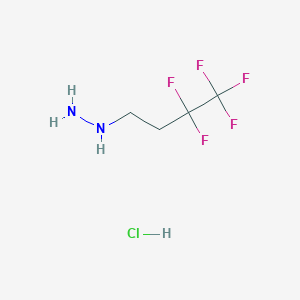

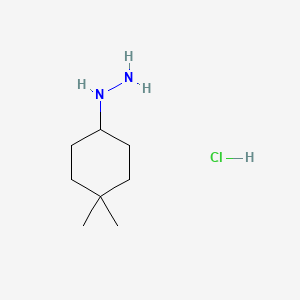
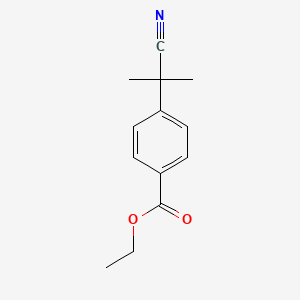
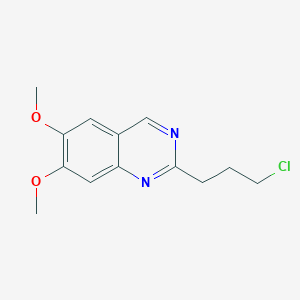
![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)
